Product packaging for 4-Bromo-3-methoxypicolinaldehyde(Cat. No.:CAS No. 1289070-32-1)

4-Bromo-3-methoxypicolinaldehyde

Cat. No.: B1513339
CAS No.: 1289070-32-1
M. Wt: 216.03 g/mol
InChI Key: GNHNIUNSQCXNNL-UHFFFAOYSA-N
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Description

Significance of Picolinaldehyde Scaffolds in Modern Organic Synthesis

Picolinaldehyde, or pyridine-2-carbaldehyde, and its derivatives are a class of compounds that have garnered significant attention in organic synthesis. wikipedia.orgpharmacompass.com The picolinaldehyde scaffold is characterized by a pyridine (B92270) ring substituted with an aldehyde group at the 2-position. This arrangement of functional groups imparts a unique reactivity profile that makes it a valuable precursor in various chemical transformations.

The aldehyde group is highly reactive and susceptible to nucleophilic attack, allowing for the formation of a wide array of chemical bonds. wikipedia.org For instance, it readily undergoes condensation reactions with amines to form Schiff bases, which can act as bidentate ligands in coordination chemistry. wikipedia.org Furthermore, the aldehyde can participate in aldol (B89426) reactions, Wittig-type olefinations, and other carbon-carbon bond-forming reactions, providing a gateway to more complex molecular architectures.

The pyridine nitrogen atom in the picolinaldehyde scaffold plays a crucial role in its chemical behavior. It influences the electronic properties of the ring and can act as a coordination site for metal catalysts, thereby directing reactions to specific positions on the ring. This inherent directing-group ability is a powerful tool in achieving regioselectivity in synthetic transformations. The pyridine scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive natural products. mdpi.comnih.govrsc.org Its presence can enhance the pharmacological properties of a molecule. nih.gov

Overview of Halogenated and Alkoxy-Substituted Pyridine Derivatives as Precursors

The introduction of halogen and alkoxy substituents onto the pyridine ring dramatically expands its synthetic utility, transforming it into a versatile precursor for a multitude of more complex molecules. These substituents modulate the electronic properties and reactivity of the pyridine core and provide handles for further functionalization.

Halogenated Pyridine Derivatives: Halogen atoms, particularly bromine and chlorine, are excellent leaving groups in nucleophilic aromatic substitution reactions and are indispensable for transition-metal-catalyzed cross-coupling reactions. nih.gov The development of methods for the regioselective halogenation of pyridines has been a significant area of research. For instance, the Sandmeyer reaction, involving the diazotization of aminopyridines followed by treatment with a halide source, is a classic method for introducing halogens. More contemporary approaches focus on milder and more selective C-H activation and halogenation techniques. The position of the halogen is critical, as it dictates which new bonds can be formed. For example, a halogen at the 4-position of a pyridine ring can be readily displaced or used in cross-coupling reactions like the Suzuki-Miyaura reaction to introduce aryl or heteroaryl groups.

Alkoxy-Substituted Pyridine Derivatives: Alkoxy groups, such as the methoxy (B1213986) group, are strong electron-donating groups that can influence the regioselectivity of electrophilic substitution reactions on the pyridine ring. They can also act as directing groups in ortho-metalation reactions, where a strong base is used to deprotonate a position adjacent to the alkoxy group, allowing for the introduction of an electrophile at that site. The synthesis of alkoxypyridines can be achieved through nucleophilic substitution of a leaving group (like a halogen) with an alkoxide. semanticscholar.org For example, 4-alkoxypyridines can be prepared by reacting 4-chloropyridine (B1293800) with an appropriate alcohol in the presence of a base. semanticscholar.org

The combination of both a halogen and an alkoxy group on the same pyridine ring, as seen in 4-Bromo-3-methoxypicolinaldehyde, creates a highly valuable and versatile synthetic intermediate. The distinct electronic nature and reactivity of each substituent allow for a stepwise and controlled functionalization of the pyridine core.

Historical and Current Research Trajectories for this compound within Academic Literature

Current research involving this compound and structurally similar compounds focuses on their application as key building blocks in the synthesis of complex heterocyclic systems, particularly those with potential biological activity. The strategic positioning of the bromo, methoxy, and aldehyde groups allows for a diverse range of chemical manipulations.

Key Research Applications:

Cross-Coupling Reactions: The bromo substituent at the 4-position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This enables the introduction of a wide variety of carbon-based substituents, including aryl, heteroaryl, and alkyl groups, leading to the rapid construction of complex molecular scaffolds.

Modification of the Aldehyde Group: The picolinaldehyde functionality serves as a versatile handle for chain extension and the introduction of other functional groups. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an imine or an alkene through various standard organic transformations.

Synthesis of Fused Heterocycles: The combination of substituents on the this compound ring makes it an ideal precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems. Intramolecular reactions, often following an initial intermolecular coupling reaction, can lead to the formation of novel ring systems with potential applications in materials science and medicinal chemistry.

The ongoing interest in this and related substituted picolinaldehydes is driven by the continual need for novel and efficient synthetic routes to complex, functional molecules. The compound's utility lies in its pre-functionalized nature, which allows chemists to bypass otherwise lengthy or low-yielding synthetic steps.

Compound Information Table

Compound NameOther NamesMolecular Formula
This compound4-Bromo-3-methoxy-2-pyridinecarboxaldehydeC₇H₆BrNO₂
PicolinaldehydePyridine-2-carbaldehyde, 2-FormylpyridineC₆H₅NO
4-chloropyridineC₅H₄ClN
3-bromo-4-methylpyridineC₆H₆BrN
4-methyl-3-nitropyridineC₆H₆N₂O₂
4-methyl-3-aminopyridineC₆H₇N₂

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNO2 B1513339 4-Bromo-3-methoxypicolinaldehyde CAS No. 1289070-32-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-methoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7-5(8)2-3-9-6(7)4-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHNIUNSQCXNNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856821
Record name 4-Bromo-3-methoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289070-32-1
Record name 4-Bromo-3-methoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for the Synthesis of 4 Bromo 3 Methoxypicolinaldehyde

Convergent and Divergent Synthetic Strategies

The strategic planning of a synthesis route can be broadly categorized into convergent and divergent approaches. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. In contrast, a divergent synthesis begins with a common precursor that is sequentially modified to yield a variety of related structures, including the target compound.

The selection of an appropriate starting material is critical to the success of any synthetic strategy. For 4-Bromo-3-methoxypicolinaldehyde, a number of precursors can be envisioned.

Divergent Approach: A plausible divergent pathway could commence with a readily available substituted pyridine (B92270), such as 3-methoxypyridine (B1141550). The subsequent challenge lies in the regioselective introduction of the bromo and formyl groups. For instance, direct bromination of 3-methoxypyridine would likely yield a mixture of products, requiring careful optimization of reaction conditions to favor the desired 4-bromo isomer. Subsequent formylation at the 2-position would then complete the synthesis.

Convergent Approach: A convergent strategy might involve the coupling of two key fragments. For example, a suitably protected and activated 2-formylpyridine fragment could be coupled with a brominated methoxy-containing fragment. A potential route could be based on the assembly of the methoxypyridine core followed by coupling reactions. A synthetic route could start with the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide (B1231860) to produce 6-bromo-2-methoxy-3-aminopyridine. nih.gov This intermediate could then undergo further transformations to introduce the required functionalities.

The following table outlines potential precursors and the strategic approach for each.

PrecursorSynthetic StrategyKey Transformation(s)
3-MethoxypyridineDivergentRegioselective bromination and subsequent formylation
4-Bromo-3-methoxypyridine (B22456)DivergentRegioselective formylation at the C2 position
2,4-Dibromo-3-methoxypyridineDivergentSelective functionalization (e.g., lithiation followed by formylation) at C2
Suitably functionalized fragmentsConvergentCross-coupling reaction (e.g., Suzuki, Stille)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. frontiersin.org While specific MCRs for this compound are not extensively documented, one can conceptualize a strategy based on established pyridine syntheses like the Hantzsch dihydropyridine (B1217469) synthesis, followed by oxidation. nih.gov

A hypothetical MCR could involve the condensation of an enamine derived from a methoxy-containing ketone, a β-ketoester, an aldehyde, and a bromine source. The complexity and potential for side reactions in such a one-pot synthesis would necessitate careful design and optimization. The advantages of MCRs lie in their ability to rapidly build molecular complexity and reduce the number of synthetic steps and purification procedures. frontiersin.org

Regioselective Control in the Functionalization of Pyridine Systems

Achieving the correct substitution pattern on the pyridine ring is arguably the most significant challenge in the synthesis of this compound.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgnumberanalytics.com In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with an electrophile. wikipedia.org

For the synthesis of this compound, the methoxy (B1213986) group at the C3 position can serve as a DMG. Starting with 4-bromo-3-methoxypyridine, treatment with a strong lithium base like n-butyllithium or sec-butyllithium, often in the presence of an additive like TMEDA, could induce deprotonation at the C2 position. baranlab.orgharvard.edu The methoxy group directs the lithiation to the adjacent C2 position, outcompeting potential deprotonation at C5. Subsequent quenching of the lithiated intermediate with a suitable formylating agent, such as N,N-dimethylformamide (DMF), would yield the target aldehyde.

The table below summarizes a potential DoM strategy.

Starting MaterialReagentsIntermediateElectrophileProduct
4-Bromo-3-methoxypyridine1. sec-BuLi, TMEDA, THF, -78 °C4-Bromo-3-methoxy-2-lithiopyridine2. DMFThis compound

The successful application of DoM depends on factors like the strength of the base, reaction temperature, and the nature of the solvent and electrophile. baranlab.orgharvard.edu

The halogen-dance rearrangement is an intriguing isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring under the influence of a strong base. wikipedia.org This process typically proceeds through a series of deprotonation and halogen-metal exchange steps. wikipedia.orgrsc.org

This methodology could provide a pathway to this compound from a different constitutional isomer. For example, one could envision starting with a precursor like 2-bromo-3-methoxypyridine. Upon treatment with a base such as lithium diisopropylamide (LDA), a halogen-dance rearrangement could potentially be induced, leading to the thermodynamically more stable 4-bromo isomer. The position of the aldehyde group would need to be installed either before or after the rearrangement, adding complexity to the synthetic design. The driving force for such a rearrangement is the formation of a more stable organometallic intermediate. wikipedia.org

Recent studies have shown that base-catalyzed aryl halide isomerization can be paired with other reactions to achieve unconventional substitution patterns. rsc.org This tandem approach could be a powerful, albeit complex, strategy for accessing the desired substitution pattern of this compound.

Sustainable and Catalytic Approaches for this compound Production

Modern synthetic chemistry places a strong emphasis on the development of sustainable and catalytic methods to minimize environmental impact and improve efficiency. For the production of this compound, several green chemistry principles could be applied.

Catalytic methods could replace stoichiometric reagents. For instance, palladium-catalyzed cross-coupling reactions could be employed in a convergent synthesis, using only a small amount of the precious metal catalyst. mdpi.com The formylation step could also be achieved using catalytic methods, potentially involving transition-metal-catalyzed C-H activation and subsequent carbonylation, thereby avoiding the use of stoichiometric organolithium reagents.

Application of Photoredox and Electrocatalysis in Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive radical species under exceptionally mild conditions. figshare.com This approach avoids the harsh reagents and high temperatures often associated with traditional methods for pyridine functionalization. researchgate.net The synthesis of polysubstituted picolinaldehydes, the core structure of the target compound, has been successfully demonstrated using metal-free, visible-light-induced strategies. acs.org

One promising photoredox approach involves a tandem aza-6π electrocyclization to first construct a substituted pyridine ring, followed by a direct C–H formylation at the ortho-position to install the aldehyde group. acs.org For instance, a reaction between various enals and propargylamine (B41283) can be induced by purple LEDs (380–400 nm) to form the pyridine core. acs.org Subsequently, a Minisci-type photoinduced formylation of the generated pyridine can yield the desired picolinaldehyde. acs.org This C-H functionalization represents a highly efficient method for installing the aldehyde group directly onto the pre-formed pyridine ring. researchgate.net While a direct synthesis of this compound has not been explicitly reported, a plausible route could involve the initial synthesis of a 4-bromo-3-methoxypyridine precursor, which would then undergo a regioselective C-H formylation at the C2 position under photoredox conditions.

EntryPyridine SubstrateFormylation ConditionsProductYieldReference
13,5-diphenylpyridineBenzophenone (20 mol%), 1,3-dioxolane, Blue LEDs, 24h2-formyl-3,5-diphenylpyridine71% acs.org
23,5-di(p-tolyl)pyridineBenzophenone (20 mol%), 1,3-dioxolane, Blue LEDs, 24h2-formyl-3,5-di(p-tolyl)pyridine68% acs.org
33,5-di(4-methoxyphenyl)pyridineBenzophenone (20 mol%), 1,3-dioxolane, Blue LEDs, 24h2-formyl-3,5-di(4-methoxyphenyl)pyridine65% acs.org

This interactive table summarizes selected examples of photoredox-mediated C-H formylation of substituted pyridines, demonstrating a viable strategy for synthesizing picolinaldehydes.

Electrocatalysis offers another modern approach for the synthesis and functionalization of heterocyclic compounds. youtube.com This technique uses electrical current to drive redox reactions, often providing high levels of chemo- and regioselectivity. For example, Ni-electrocatalytic decarboxylative cross-coupling has been used to functionalize piperidine (B6355638) frameworks derived from pyridine precursors. chemistryviews.org Furthermore, electrochemical methods have been developed for the synthesis of complex heterocyclic systems like imidazo[1,5-a]pyridines starting from pyridine-2-carboxaldehydes, showcasing the power of electrochemistry in manipulating picolinaldehyde-type structures. rsc.org The application of electrochemistry to the final C-H bromination or formylation steps in the synthesis of this compound could provide a scalable and reagent-light alternative to traditional chemical methods.

Biocatalytic Routes to Pyridine Aldehyde Precursors

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations under environmentally benign conditions. mdpi.com While a single enzymatic step to produce this compound is unlikely, biocatalytic methods are exceptionally well-suited for producing key functionalized precursors from simple starting materials. ukri.org The synthesis of the target molecule requires the specific installation of a methoxy group (likely via a hydroxyl intermediate), a bromine atom, and an aldehyde.

Enzymatic Halogenation: The introduction of a bromine atom at a specific position on an aromatic ring is a key application of halogenase enzymes. tandfonline.com Flavin-dependent halogenases (FDHs), in particular, are capable of performing highly regioselective C-H halogenation on electron-rich aromatic and heteroaromatic substrates. nih.gov Engineered variants of these enzymes have demonstrated an expanded substrate scope, opening the door to the targeted bromination of a 3-methoxypyridine precursor. mdpi.com This chemoenzymatic strategy, combining the selectivity of biocatalysis with traditional synthesis, is a powerful method for creating functionalized building blocks. mdpi.com

Enzymatic Hydroxylation: The methoxy group at the C3 position would likely be installed via chemical methylation of a 3-hydroxypyridine (B118123) precursor. This hydroxyl group can be introduced with high regioselectivity using biocatalysts like cytochrome P450 monooxygenases. These enzymes are known to perform C-H hydroxylation on a wide variety of aromatic compounds. nih.gov Research has demonstrated the successful regioselective hydroxylation of pyridine carboxylic acids and their derivatives using microbial strains, indicating the feasibility of hydroxylating the pyridine core at specific positions. nih.gov For example, certain oxidoreductases have shown activity in hydroxylating nicotinic acid derivatives at the C2 position. nih.gov The discovery and engineering of enzymes capable of hydroxylating a pyridine scaffold at the C3 position would provide a direct and sustainable route to the necessary precursor.

Enzymatic TransformationEnzyme ClassFunction & Relevance to SynthesisRepresentative SubstratesReference(s)
C-H Bromination Flavin-Dependent Halogenases (FDHs)Regioselective installation of bromine onto electron-rich aromatic rings. Key for C4-bromination of a 3-methoxypyridine precursor.Tryptophan, Indole Derivatives, Phenols mdpi.com, nih.gov
C-H Hydroxylation Cytochrome P450s, OxidoreductasesRegioselective installation of a hydroxyl group on the pyridine ring, which can be subsequently methylated to form the methoxy group.Steroids, Terpenoids, Pyridine Carboxylic Acids nih.gov, nih.gov
Pyridine Ring Formation Glutamate Dehydrogenase IsoenzymesPotential for cyclization of biomass-derived precursors to form the pyridine ring itself in a sustainable manner.CHMS ring fission products ukri.org

This interactive table outlines key biocatalytic transformations that could be applied to generate precursors for this compound.

Automation and Flow Chemistry in the Scalable Synthesis of the Compound

The multi-step synthesis of a complex molecule like this compound presents significant challenges for scalability, safety, and purification when performed using traditional batch chemistry. Automation and continuous flow chemistry offer powerful solutions to these issues, enabling safer, more efficient, and scalable production. acs.org

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers several distinct advantages over batch processing:

Enhanced Safety: Small reaction volumes at any given time minimize the risks associated with highly reactive intermediates or exothermic reactions.

Precise Control: Superior heat and mass transfer allow for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purity.

Scalability: Production can be scaled up by simply running the system for a longer duration or by "scaling out" (running multiple systems in parallel), bypassing the complex challenges of scaling up batch reactors.

Integration of Steps: Multiple reaction and purification steps can be "telescoped" into a single, continuous process, eliminating the need for manual handling and isolation of intermediates.

A conceptual automated flow synthesis of this compound could involve a sequence of interconnected modules. For instance, an initial module could perform a cyclization reaction to form the 3-methoxypyridine ring system. The output stream could then be directed into a photoflow reactor containing a solid-supported catalyst for a C-H bromination step. Following an in-line purification step (e.g., liquid-liquid extraction or scavenger resin), the stream could enter a final reactor module for the C-H formylation to install the aldehyde, yielding the final product. Such an integrated approach, while requiring significant development, holds the promise of producing complex, polysubstituted pyridines with high efficiency and reproducibility. acs.org

Mechanistic Insights into the Chemical Reactivity of 4 Bromo 3 Methoxypicolinaldehyde

Comprehensive Analysis of Aldehyde Functionality Transformations

The aldehyde group in 4-Bromo-3-methoxypicolinaldehyde is an electrophilic center, readily undergoing transformations that are characteristic of aromatic aldehydes. These reactions allow for the modification of the formyl group into a variety of other functionalities, including alcohols, and extended carbon chains.

Nucleophilic addition is a fundamental reaction of the aldehyde group. The polarization of the carbon-oxygen double bond makes the carbonyl carbon susceptible to attack by nucleophiles. chemguide.co.uk

Hydride Reductions: The reduction of the aldehyde to a primary alcohol is a common transformation. This is typically achieved using hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chadsprep.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation, usually from the solvent or during aqueous workup, yields the corresponding primary alcohol, (4-bromo-3-methoxypyridin-2-yl)methanol. libretexts.org LiAlH₄ is a more powerful reducing agent than NaBH₄, but both are effective for this transformation. libretexts.org

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent carbon-based nucleophiles that react with aldehydes to form new carbon-carbon bonds. libretexts.org The reaction of this compound with such a reagent results in the formation of a secondary alcohol after acidic workup. libretexts.org Because these organometallic reagents are also strong bases, their use is limited in molecules with acidic protons, such as alcohols, carboxylic acids, or primary/secondary amines. libretexts.org

Enamine Chemistry: Aldehydes can react with secondary amines (R₂NH) to form enamines. This reaction is typically reversible and catalyzed by acid. The process involves the initial formation of a carbinolamine, followed by dehydration to yield the C=C bond of the enamine, conjugated with the pyridine (B92270) ring.

Table 1: Nucleophilic Additions to the Aldehyde Group of this compound

Reaction TypeReagent(s)Product TypeGeneral Product Structure
Hydride Reduction1. NaBH₄ or LiAlH₄2. H₂O or H₃O⁺ workupPrimary Alcohol
Organometallic Addition1. R-MgX or R-Li2. H₃O⁺ workupSecondary Alcohol
Enamine FormationR₂NH, acid catalystEnamine

As a non-enolizable aldehyde, this compound can act as the electrophilic component in several classic condensation reactions.

Aldol-Type Condensation: In a crossed-aldol reaction, this compound can react with an enolizable aldehyde or ketone in the presence of a base. The enolate of the partner carbonyl compound acts as the nucleophile, attacking the aldehyde to form a β-hydroxy carbonyl compound, which may subsequently dehydrate to yield an α,β-unsaturated carbonyl compound.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate) in the presence of a weak base like piperidine (B6355638) or pyridine. The reaction typically results in the formation of a new carbon-carbon double bond after dehydration of the initial adduct.

Mannich Reaction: The Mannich reaction is a three-component condensation involving an aldehyde (in this case, this compound), a primary or secondary amine, and an enolizable carbonyl compound. organic-chemistry.org The aldehyde first reacts with the amine to form an electrophilic iminium ion, which is then attacked by the enol form of the carbonyl compound to produce a β-amino-carbonyl compound, known as a Mannich base. organic-chemistry.org

Table 2: Condensation Reactions Involving this compound as the Electrophile

Reaction TypeReagentsProduct Type
Aldol (B89426) CondensationEnolizable ketone/aldehyde, baseβ-Hydroxy carbonyl or α,β-Unsaturated carbonyl
Knoevenagel CondensationActive methylene compound, weak baseSubstituted alkene
Mannich ReactionPrimary/secondary amine, enolizable carbonylβ-Amino-carbonyl (Mannich base)

The aldehyde functional group can be readily oxidized to a carboxylic acid. For pyridine-based aldehydes, various oxidizing agents can be employed. The oxidation of this compound would yield 4-Bromo-3-methoxypicolinic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium(VI)-based oxidants in acidic media are effective for this transformation. researchgate.net This conversion is a key step for introducing a carboxylic acid moiety, which can then be used in further synthetic manipulations such as esterification or amidation.

Exploitation of the Bromo Substituent in Cross-Coupling Methodologies

The bromo substituent on the pyridine ring is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The reactivity of the C-Br bond is intermediate between that of more reactive iodides and less reactive chlorides, making it an ideal substrate for many catalytic systems.

Palladium catalysis is a cornerstone of modern organic synthesis, and the bromo group of the title compound is an excellent electrophilic partner in these reactions.

Suzuki Reaction: The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to form biaryl or vinyl-aryl structures. wikipedia.orgorganic-chemistry.org For this compound, a Suzuki coupling with an arylboronic acid would yield a 4-aryl-3-methoxypicolinaldehyde. Typical catalysts include Pd(PPh₃)₄ or systems generated in situ from a palladium precursor like Pd(OAc)₂ and a phosphine (B1218219) ligand. libretexts.org A variety of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are used to facilitate the transmetalation step. wikipedia.orgnih.gov

Stille Reaction: The Stille reaction involves the coupling of an organohalide with an organotin (stannane) reagent, catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups. The C-Br bond of the compound can be selectively coupled under conditions such as Pd(PPh₃)₄ in a non-polar solvent like dioxane. organic-chemistry.orgnih.gov The addition of copper(I) iodide (CuI) can significantly accelerate the reaction rate. harvard.edu

Sonogashira Reaction: This reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org It characteristically employs a dual catalytic system of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or piperidine. wikipedia.org Reacting this compound under Sonogashira conditions would produce a 4-alkynyl-3-methoxypicolinaldehyde, a valuable intermediate for constructing more complex molecular architectures. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a C-C bond between an aryl halide and an alkene, catalyzed by palladium in the presence of a base. numberanalytics.combeilstein-journals.org This reaction results in the formation of a substituted alkene. organic-chemistry.org When using aryl bromides, side reactions like dehalogenation can occur, but these can often be suppressed by using additives such as tetralkylammonium salts (e.g., TBAB). beilstein-journals.org The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester would lead to the corresponding 4-vinyl or 4-acrylic substituted picolinaldehyde. mdpi.com

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of this compound

ReactionCoupling PartnerCatalyst System (Typical)Base (Typical)Product Type
Suzuki R-B(OH)₂Pd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃4-Aryl/vinyl substituted
Stille R-Sn(Bu)₃Pd(PPh₃)₄, Pd₂(dba)₃(Often none)4-Aryl/vinyl/alkynyl substituted
Sonogashira R-C≡C-HPdCl₂(PPh₃)₂ / CuIEt₃N, Piperidine4-Alkynyl substituted
Heck Alkene (H₂C=CHR)Pd(OAc)₂ / LigandEt₃N, K₂CO₃4-Vinyl substituted

While palladium catalysts are dominant, nickel and copper-based systems offer alternative and sometimes complementary reactivity for coupling aryl halides.

Nickel-Mediated Coupling: Nickel catalysts are often cheaper than palladium and can be effective for coupling aryl bromides with various partners, including alkyl halides and organometallic reagents. nih.gov For instance, Ni-catalyzed systems, often employing bipyridine-type ligands, can facilitate the homo-coupling of aryl bromides or their cross-coupling with other electrophiles. rsc.org The electronic nature of the aryl bromide can influence reactivity, with electron-rich systems sometimes requiring more active catalysts. rsc.org

Copper-Mediated Coupling: Copper plays a significant role in several coupling strategies. It is a crucial co-catalyst in the Sonogashira reaction, as mentioned above. wikipedia.org In the Stille reaction, CuI is often used as an additive to accelerate the rate-limiting transmetalation step. harvard.edu Furthermore, classical copper-mediated reactions, such as the Ullmann condensation, provide a pathway for forming C-N, C-O, or C-S bonds from aryl halides, although this often requires harsher conditions than modern palladium- or nickel-catalyzed methods.

Table 4: Nickel- and Copper-Mediated Coupling Strategies

MetalRoleReaction TypeNotes
Nickel Primary CatalystCross-coupling (e.g., with alkyl halides), Homo-couplingOften uses bipyridine or phosphine ligands. Can be a cost-effective alternative to palladium.
Copper Co-catalyst / AdditiveSonogashira, StilleIn Sonogashira, it facilitates the formation of the copper acetylide. In Stille, it can act as a scavenger for inhibitory ligands.
Copper Primary CatalystUllmann-type reactionsClassical method for C-N, C-O, and C-S bond formation.

C-N and C-O Bond Formation via Buchwald-Hartwig Amination and Etherification

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is particularly effective for the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.org The reaction's utility extends to heteroaromatic halides, making it a highly relevant transformation for this compound. The core of this reaction involves the coupling of an amine with the aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base. libretexts.org

The general catalytic cycle for the amination of an aryl bromide (Ar-Br) like this compound begins with the oxidative addition of the Ar-Br to a Pd(0) complex. This step is often rate-limiting and results in a Pd(II) intermediate. Subsequently, the amine coordinates to the palladium center, and deprotonation by the base forms a palladium amido complex. The final step is reductive elimination, which yields the desired arylamine product and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

For a substrate like this compound, the electronic nature of the pyridine ring, influenced by the methoxy (B1213986) and aldehyde groups, plays a crucial role. The pyridine nitrogen and the electron-withdrawing aldehyde group are expected to activate the C-Br bond towards oxidative addition. The choice of ligand is critical for the reaction's success. wikipedia.orgnih.gov Bidentate phosphine ligands such as BINAP and DPEPhos, as well as sterically hindered monodentate biaryl phosphine ligands like XPhos and SPhos, have proven effective in the amination of various aryl and heteroaryl halides. nih.govrsc.org The selection of the base is also important; common bases include sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃), with the choice depending on the substrate's sensitivity to strong bases. libretexts.org

The Buchwald-Hartwig etherification follows a similar mechanistic pathway, coupling an alcohol with the aryl halide to form a C-O bond. This reaction provides a powerful alternative to traditional methods like the Ullmann condensation. organic-chemistry.org Given the structural similarities in the catalytic cycle, the same catalyst systems that are effective for amination are often applicable to etherification.

The table below outlines plausible conditions for the Buchwald-Hartwig coupling of this compound with a generic amine (R₂NH) and alcohol (ROH), based on established protocols for similar heteroaryl bromides. rsc.orgchemspider.com

Table 1: Representative Conditions for Buchwald-Hartwig Coupling of this compound

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)
Primary/Secondary AminePd₂(dba)₃ (1-2%)XPhos (2-4%)NaOtBuToluene80-110
Primary/Secondary AminePd(OAc)₂ (2%)SPhos (4%)K₂CO₃Dioxane100
Alcohol/PhenolPd₂(dba)₃ (1-2%)RuPhos (2-4%)K₃PO₄Toluene100-120
Alcohol/PhenolPd(OAc)₂ (2%)BINAP (3%)Cs₂CO₃Dioxane110

This table presents hypothetical yet representative conditions based on typical Buchwald-Hartwig protocols.

Stereoelectronic Effects of the Methoxy Group on Compound Reactivity and Selectivity

Stereoelectronic effects, which describe the influence of orbital overlap on molecular geometry and reactivity, are critical to understanding the chemical behavior of this compound. baranlab.org The reactivity of the pyridine ring and its substituents is governed by the interplay of inductive and resonance (mesomeric) effects of the bromo, methoxy, and aldehyde groups.

The methoxy group at the C3 position exerts a dual electronic influence. It is electron-withdrawing inductively due to the high electronegativity of the oxygen atom, but it is strongly electron-donating through resonance by donating a lone pair of electrons into the π-system of the pyridine ring. This resonance effect increases the electron density at the ortho and para positions relative to the methoxy group.

The aldehyde group at the C2 position is strongly electron-withdrawing, both inductively and through resonance. It deactivates the ring towards electrophilic substitution but activates it towards nucleophilic attack. The bromine atom at the C4 position is deactivating inductively but weakly activating through resonance.

The combined stereoelectronic profile of this compound is complex:

Reactivity of the Aldehyde: The reactivity of the formyl group (aldehyde) towards nucleophiles is enhanced by the electron-withdrawing nature of the pyridine ring and the adjacent bromine atom. However, the electron-donating resonance from the methoxy group can slightly temper this reactivity by increasing electron density within the ring system.

Selectivity: The electronic environment dictates the selectivity of reactions. For instance, in potential nucleophilic aromatic substitution reactions, the positions activated by the aldehyde and pyridine nitrogen would be favored. The methoxy group's directing effect would be secondary to these stronger influences in such transformations. The specific arrangement of these functional groups ensures that reactions can be directed selectively to one of the reactive sites under appropriate conditions. researchgate.net

Investigation of Domino and Cascade Reactions Involving Multiple Reactive Centers of the Compound

The multifunctional nature of this compound, possessing an aldehyde, a C-Br bond, and an activated pyridine system, makes it an ideal candidate for domino and cascade reactions. rsc.orgnih.gov These processes, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. mdpi.com

A plausible and synthetically valuable cascade reaction could involve an initial nucleophilic addition to the aldehyde followed by an intramolecular cyclization or a subsequent cross-coupling reaction. For example, a domino reaction could be designed to construct complex heterocyclic scaffolds.

Consider a hypothetical cascade involving the reaction of this compound with a bifunctional nucleophile, such as a 2-aminophenol (B121084).

Proposed Cascade Reaction Sequence:

Initial Condensation: The reaction would commence with the condensation between the aldehyde group of this compound and the amino group of 2-aminophenol to form an intermediate imine. This step is typically catalyzed by a mild acid.

Intramolecular Cyclization: The hydroxyl group of the 2-aminophenol moiety in the imine intermediate could then undergo an intramolecular nucleophilic attack on the imine carbon, leading to a cyclized intermediate.

Intramolecular Buchwald-Hartwig Amination: Alternatively, a more robust cascade could be designed where the initial imine formation is followed by an intramolecular Buchwald-Hartwig C-N coupling. In this scenario, the phenolic oxygen or the newly formed secondary amine nitrogen within the intermediate could cyclize onto the C4 position via palladium catalysis, displacing the bromide and forming a new heterocyclic ring fused to the pyridine core. This would require a palladium catalyst, a suitable ligand, and a base to be present from the start.

The table below outlines a potential pathway for a domino reaction leading to a fused heterocyclic system.

Table 2: Proposed Domino Reaction of this compound

StepReactantsReagents/CatalystsIntermediate/Product
1This compound + 2-AminothiophenolMild Acid (e.g., AcOH)Formation of an intermediate Schiff base (imine).
2Intermediate from Step 1Pd(OAc)₂, XPhos, Cs₂CO₃Intramolecular S-arylation (cyclization) via Buchwald-Hartwig coupling to form a thieno[2,3-b]pyridine (B153569) derivative.

This table describes a hypothetical but chemically plausible reaction sequence based on established organic transformations.

Such a strategy would allow for the rapid construction of complex molecular architectures from a relatively simple starting material, highlighting the synthetic potential of this compound in the development of novel domino reactions. nih.gov

Strategic Utility of 4 Bromo 3 Methoxypicolinaldehyde in Complex Molecule Construction

Development of Pyridine-Based Heterocycles and Scaffolds

The inherent reactivity of 4-Bromo-3-methoxypicolinaldehyde makes it a powerful building block for the synthesis of more complex pyridine-based structures. The bromine atom is amenable to various cross-coupling reactions, while the aldehyde group can participate in condensations and cyclizations.

Synthesis of Substituted Pyridines, Bipyridines, and Terpyridines

The presence of a bromine atom at the 4-position of the pyridine (B92270) ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.

One of the most powerful of these methods is the Suzuki-Miyaura coupling reaction , which involves the reaction of an organohalide with an organoboron compound. wikipedia.org In the case of this compound, the bromine atom can be coupled with a variety of aryl, heteroaryl, or vinyl boronic acids or esters to introduce new substituents at the 4-position. researchgate.netnih.gov This reaction is known for its high tolerance of functional groups, although the aldehyde may require protection as an acetal (B89532) depending on the specific reaction conditions. The Suzuki coupling is widely used in the synthesis of bipyridines, which are crucial ligands in coordination chemistry and materials science. mdpi.comarkat-usa.org For example, coupling with a pyridine-boronic acid derivative would yield a substituted bipyridine.

Similarly, the Stille coupling (using organotin reagents) and Negishi coupling (using organozinc reagents) offer alternative methods for the formation of carbon-carbon bonds at the 4-position. These reactions provide complementary reactivity to the Suzuki coupling and expand the range of accessible substituted pyridine derivatives.

The aldehyde functionality of this compound can be utilized in the Kröhnke pyridine synthesis to construct terpyridine ligands. This method typically involves the reaction of a picolinaldehyde with a 2-acetylpyridine (B122185) derivative to form a chalcone-like intermediate, which then undergoes cyclization with a second equivalent of the aldehyde in the presence of a base and an ammonium (B1175870) source to form the central pyridine ring of the terpyridine. While direct examples with this compound are not prevalent in the literature, the methodology is well-established for a variety of substituted aldehydes. researchgate.net

The following table summarizes potential cross-coupling reactions for the synthesis of substituted pyridines and bipyridines from this compound.

Reaction NameCoupling PartnerCatalystProduct Type
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic AcidPalladium4-Aryl/Heteroaryl-3-methoxypicolinaldehyde
Stille CouplingOrganostannanePalladium4-Substituted-3-methoxypicolinaldehyde
Negishi CouplingOrganozinc ReagentPalladium4-Substituted-3-methoxypicolinaldehyde
Kröhnke Pyridine Synthesis2-Acetylpyridine derivativeBaseSubstituted Terpyridine

Annulation Reactions for Fused Nitrogen Heterocycles (e.g., Indolizines, Quinolizines)

The aldehyde group of this compound is a key functional handle for the construction of fused bicyclic nitrogen heterocycles such as indolizines and quinolizines. These ring systems are present in numerous natural products and pharmacologically active compounds.

Indolizine (B1195054) synthesis can be achieved through several pathways starting from pyridine derivatives. One common method is the Tschitschibabin reaction , which involves the reaction of a pyridine with an α-halocarbonyl compound, followed by cyclization. chim.it In a related approach, 1,3-dipolar cycloaddition reactions of pyridinium (B92312) ylides (formed from the reaction of a pyridine with an activated methylene (B1212753) compound) with alkynes or alkenes can lead to the formation of the indolizine ring system. jbclinpharm.orgrsc.org The aldehyde group in this compound can be used to generate the necessary ylide or can be a handle for further transformations after the indolizine core is formed. For example, reaction with an active methylene compound like malononitrile, followed by cyclization, could provide a route to functionalized indolizines. organic-chemistry.org

Quinolizine synthesis can also be approached from pyridine precursors. The Sugasawa method, for instance, involves the quaternization of a pyridine with a β-arylethyl halide, followed by oxidation and cyclization to form the quinolizine ring system. ias.ac.in While this specific method may not directly apply, other strategies involving the condensation of picolinaldehydes with suitable partners can be envisioned. Decarboxylative annulation reactions of α-amino acids, such as proline or pipecolic acid, with γ-nitroaldehydes have been shown to produce indolizidine and quinolizidine (B1214090) derivatives, highlighting the utility of aldehyde functionalities in such cyclizations. nih.gov

The following table outlines potential annulation strategies using this compound as a starting material.

Target HeterocycleReaction TypeKey Reagents
Indolizine1,3-Dipolar CycloadditionActive methylene compound, alkyne/alkene
IndolizineTschitschibabin Reactionα-Halocarbonyl compound
QuinolizineCondensation/Cyclizationβ-Ketoester, active methylene compound

Role in the Total Synthesis of Natural Products

While direct application of this compound in the total synthesis of a specific natural product is not widely documented, its structural motifs are present in various classes of alkaloids and other bioactive molecules. Functionalized pyridines are key intermediates in the synthesis of many complex natural products. nih.gov The strategic placement of the bromo, methoxy (B1213986), and aldehyde groups on the pyridine ring of this compound makes it a hypothetical precursor for the construction of more complex intermediates en route to natural product targets.

The pyridine ring is a core component of numerous alkaloids, and the ability to introduce functionality at specific positions is crucial for their synthesis. The aldehyde group can serve as a point for chain extension or for the introduction of other functional groups through reactions such as the Wittig reaction, aldol (B89426) condensation, or reductive amination. The bromine atom allows for the introduction of aryl or alkyl groups via cross-coupling reactions, which is a common strategy in the late-stage functionalization of complex molecules.

For instance, the synthesis of quinoline-based natural products often involves the construction of the quinoline (B57606) ring from aniline (B41778) precursors. researchgate.netmdpi.com However, strategies that build upon a pre-existing pyridine ring are also known. The aldehyde functionality of this compound could be a starting point for the annulation of the second ring to form a quinoline or isoquinoline (B145761) skeleton.

Precursor in Advanced Materials and Polymer Chemistry (e.g., Ligands for coordination polymers, monomer components)

The development of advanced materials with tailored electronic and photophysical properties is a rapidly growing field of research. Coordination polymers and metal-organic frameworks (MOFs) are a class of materials constructed from metal ions or clusters linked by organic ligands. researchgate.netresearchgate.net The properties of these materials are highly dependent on the structure of the organic ligand.

Bipyridine and terpyridine units are among the most common and effective ligands for the construction of coordination polymers. mdpi.com As discussed in section 4.1.1, this compound is a potential precursor for the synthesis of substituted bipyridines and terpyridines through cross-coupling and Kröhnke-type reactions. The resulting ligands, incorporating the methoxy group and other substituents introduced via the bromine atom, could be used to create novel coordination polymers with unique properties. The methoxy group, in particular, can influence the electronic properties of the ligand and the resulting coordination polymer.

Furthermore, the aldehyde functionality provides a handle for post-synthetic modification of the ligand or for the direct incorporation into a polymer backbone. For example, condensation of the aldehyde with a diamine could lead to the formation of a polyimine (Schiff base polymer), which could then be used as a macromolecular ligand for metal ions.

The following table illustrates the potential applications of this compound in materials chemistry.

Material TypeRole of this compoundKey Transformation
Coordination Polymers/MOFsPrecursor to bipyridine or terpyridine ligandsSuzuki coupling, Kröhnke synthesis
Conjugated PolymersMonomer componentCondensation with diamines (polyimines)

Application in the Construction of Targeted Chemical Libraries

Targeted chemical libraries are collections of small molecules designed to interact with a specific biological target or a family of related targets. mdpi.com These libraries are essential tools in drug discovery for the identification of new lead compounds. The pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning that it is frequently found in biologically active compounds. rsc.orgnih.gov

This compound is an excellent starting point for the construction of a targeted chemical library based on the pyridine scaffold. The three distinct functional groups offer multiple points for diversification, allowing for the rapid generation of a large number of structurally diverse analogues.

The aldehyde group can be converted into a wide range of other functional groups. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an amine via reductive amination. It can also be used in multicomponent reactions to generate more complex heterocyclic systems.

The bromine atom can be replaced with a variety of substituents using palladium-catalyzed cross-coupling reactions, as discussed previously. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 4-position.

The methoxy group can potentially be cleaved to reveal a hydroxyl group, which can then be further functionalized.

This multi-directional derivatization approach allows for the systematic exploration of the chemical space around the pyridine core, which is a key strategy in the design of effective chemical libraries. The ability to generate a library of compounds with diverse substituents and functional groups from a single, readily accessible starting material makes this compound a valuable tool in modern drug discovery.

Advanced Characterization and Computational Studies of 4 Bromo 3 Methoxypicolinaldehyde and Its Derivatives

Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation

Advanced spectroscopic techniques are crucial for understanding the intricate details of chemical reactions, including the identification of transient intermediates and the elucidation of reaction pathways. For a compound like 4-bromo-3-methoxypicolinaldehyde, these methods would offer invaluable insights into its synthesis and reactivity.

In situ spectroscopic monitoring allows for the real-time observation of a chemical reaction as it progresses, providing a direct window into the formation and consumption of reactants, intermediates, products, and byproducts.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for monitoring changes in functional groups during a reaction. For the synthesis or subsequent reactions of this compound, in situ IR or Raman spectroscopy could track the disappearance of starting material vibrational bands and the appearance of product bands. For instance, the characteristic carbonyl (C=O) stretch of the aldehyde group and the C-Br stretching frequency would be key markers to monitor. Changes in the aromatic ring substitution pattern would also be observable. While specific studies on this compound are not available, research on other aromatic aldehyde syntheses demonstrates the utility of these techniques in optimizing reaction conditions and identifying key intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy provides detailed structural information about species in the reaction mixture. For reactions involving this compound, ¹H and ¹³C NMR could identify transient intermediates by observing unique chemical shifts and coupling constants. This would be particularly useful in studying reactions at the aldehyde functionality or substitution reactions on the pyridine (B92270) ring.

A hypothetical application of in situ monitoring for a reaction involving this compound is presented in the table below, based on typical functionalities of related molecules.

Spectroscopic TechniqueHypothetical Monitored Reaction StepExpected Spectral Change
In Situ IR Grignard addition to the aldehydeDecrease in C=O stretching frequency (~1700 cm⁻¹); Appearance of O-H stretching frequency (~3200-3600 cm⁻¹)
In Situ Raman Suzuki coupling at the bromine positionShift in pyridine ring breathing modes; Disappearance of C-Br vibrational modes
In Situ NMR Formation of an imine with a primary amineDisappearance of the aldehyde proton signal (~10 ppm); Appearance of a new imine proton signal (CH=N)

High-Resolution Mass Spectrometry (HRMS) is instrumental in identifying the elemental composition of reactants, intermediates, and products with high accuracy. In the context of this compound, HRMS would be employed to:

Confirm Product Identity: By providing an accurate mass measurement, HRMS can unequivocally confirm the elemental formula of the synthesized this compound and its derivatives.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the molecular ion of this compound would induce fragmentation, and the analysis of these fragment ions can provide structural information, confirming the connectivity of the atoms within the molecule.

Quantum Chemical Calculations and Molecular Modeling of the Compound

Computational chemistry offers a powerful complementary approach to experimental studies, providing detailed insights into the electronic structure, reactivity, and dynamics of molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For this compound, DFT calculations would be used to understand its intrinsic reactivity.

Molecular Orbital Analysis: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions are fundamental. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO indicates regions prone to nucleophilic attack.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the aldehyde carbon would be expected to be an electrophilic site, while the oxygen atoms and the pyridine nitrogen would be nucleophilic centers.

Reactivity Descriptors: DFT can be used to calculate various reactivity indices such as chemical hardness, softness, and electrophilicity index, which quantify the molecule's reactivity.

The following table presents hypothetical DFT-calculated electronic properties for this compound, based on trends observed in similar aromatic aldehydes.

PropertyPredicted Value (Arbitrary Units)Implication for Reactivity
HOMO Energy -6.5 eVIndicates the electron-donating ability.
LUMO Energy -1.8 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap 4.7 eVRelates to the chemical stability and reactivity.
Dipole Moment ~2.5 DSuggests a polar molecule with potential for strong intermolecular interactions.

A significant application of quantum chemical calculations is the modeling of reaction mechanisms. By locating the transition state structures and calculating their energies, the activation energy (reaction barrier) for a proposed reaction step can be determined. For reactions of this compound, this would allow for:

Mechanism Validation: Comparing the calculated activation barriers for different possible reaction pathways can help to identify the most likely mechanism.

Prediction of Regioselectivity and Stereoselectivity: By comparing the energies of transition states leading to different products, the selectivity of a reaction can be predicted.

Catalyst Design: Computational screening of different catalysts can be performed to identify those that lower the activation barrier for a desired reaction.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. For this compound, MD simulations could be employed to:

Explore Conformational Space: Identify the most stable conformations of the molecule, particularly concerning the orientation of the aldehyde and methoxy (B1213986) groups relative to the pyridine ring.

Solvent Effects: Simulate the behavior of the molecule in different solvents to understand how the solvent influences its conformation and reactivity.

Intermolecular Interactions: In simulations of the condensed phase, MD can reveal how molecules of this compound interact with each other, which is important for understanding its solid-state properties.

While specific MD simulation data for this compound is not available, such studies on related aromatic aldehydes have provided valuable information on their dynamic behavior in solution.

Absence of Crystallographic Data for this compound and its Derivatives

Despite a thorough search of available scientific literature and crystallographic databases, specific X-ray crystallographic data for this compound, its key derivatives, or its co-crystals could not be located. As a result, a detailed analysis of its three-dimensional structure, which is fundamental to understanding its reactivity and intermolecular interactions at the atomic level, cannot be provided at this time.

For a comprehensive understanding of the structure-reactivity relationships of this compound, experimental determination of its crystal structure, or that of its derivatives and co-crystals, would be necessary. Such data would allow for a detailed discussion of how the positions of the bromo, methoxy, and aldehyde functional groups on the pyridine ring influence the molecule's electronic properties and its interactions with other molecules.

While crystallographic information is not available for the specific compound of interest, studies on related brominated and methoxylated pyridine aldehydes have provided valuable insights into the structural chemistry of this class of compounds. For instance, the crystal structure of 6-Bromopyridine-2-carbaldehyde has been determined, revealing a planar molecule with specific intermolecular C—H···N hydrogen bonds that link the molecules into chains. However, direct extrapolation of these findings to this compound is not feasible due to the different substitution pattern, which would significantly alter the electronic and steric environment of the molecule.

Future research that successfully crystallizes this compound or its derivatives will be invaluable in providing the empirical data needed for a complete structural and computational analysis.

Emerging Research Paradigms and Future Directions in 4 Bromo 3 Methoxypicolinaldehyde Chemistry

Exploration of Novel Catalytic Systems for Functionalization and Transformation

The strategic positioning of the bromo, methoxy (B1213986), and aldehyde groups on the pyridine (B92270) ring of 4-Bromo-3-methoxypicolinaldehyde offers multiple sites for catalytic functionalization. Future research is poised to leverage and develop novel catalytic systems to selectively modify this scaffold, creating a diverse library of derivatives for various applications.

A primary target for functionalization is the carbon-bromine bond at the C4 position. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. React nih.govacs.orgions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are expected to be highly effective. For i researchgate.netrsc.orgnstance, the Suzuki-Miyaura coupling could introduce a wide array of aryl and heteroaryl groups by reacting this compound with various boronic acids. This researchgate.netmdpi.comapproach is well-established for the functionalization of other bromopyridines and offers a reliable method for creating structural diversity. Simil nih.govacs.orgresearchgate.netarly, the Sonogashira coupling could install alkyne moieties, which are valuable handles for further transformations, including click chemistry.

rsc.org The aldehyde group at the C2 position is another key site for transformation. While often used in reductive aminations or as a precursor to carboxylic acids, it can also participate in novel catalytic reactions. For example, carbonylative cross-coupling reactions could be explored to synthesize unsymmetrical arylpyridine ketones. Furth researchgate.netermore, the development of catalysts for the direct C-H functionalization of the pyridine ring, while challenging, represents a significant frontier. Such researchgate.netmethods could enable the introduction of new functional groups at the C5 or C6 positions, bypassing the need for pre-functionalized starting materials.

Future explorations will likely focus on developing catalytic systems that offer high selectivity (chemoselectivity and regioselectivity), operate under mild, environmentally benign conditions, and tolerate a broad range of functional groups. Iron- rsc.orgcatalyzed cyclizations and other methods using earth-abundant metals are gaining traction as greener alternatives to palladium. The d rsc.orgevelopment of such catalysts for the specific transformations of this compound is a promising research avenue.

Table 1: Potential Catalytic Transformations of this compound

researchgate.netrsc.orgresearchgate.netyorku.caresearchgate.net
Reaction TypeReactive SitePotential ReagentExpected Product ClassKey Advantage
Suzuki-Miyaura CouplingC4-BrAryl/Heteroaryl Boronic Acids4-Aryl/Heteroaryl-3-methoxypicolinaldehydesBroad substrate scope, robust C-C bond formation.
Sonogashira CouplingC4-BrTerminal Alkynes4-Alkynyl-3-methoxypicolinaldehydesIntroduces a versatile alkyne handle.
Buchwald-Hartwig AminationC4-BrAmines4-Amino-3-methoxypicolinaldehydesForms C-N bonds for pharmaceutical applications.
Carbonylative CouplingC4-BrCO, Arylboronic Acids4-Aroyl-3-methoxypicolinaldehydesDirect synthesis of ketones.
Pyridylic DehydrogenationHypothetical Alkyl at C4Pd-catalyst4-AlkenylpyridinesDirect access to vinylpyridines.

Integration of the Compound into Bioorthogonal and Click Chemistry Frameworks

The fields of bioorthogonal and click chemistry rely on reactions that are highly specific, efficient, and proceed under mild, aqueous conditions without interfering with native biological processes. The a wikipedia.orgnih.govldehyde functionality of this compound makes it an attractive candidate for integration into these frameworks, particularly for applications in chemical biology such as protein labeling and imaging.

wikipedia.orgresearchgate.netchemrxiv.org One of the most established bioorthogonal reactions involving aldehydes is the formation of oximes and hydrazones. 4-Bro wikipedia.orgacs.orgmo-3-methoxypicolinaldehyde can react with molecules containing aminooxy or hydrazine (B178648) functionalities to form stable oxime or hydrazone linkages. This acs.orgreaction is orthogonal to many biological functional groups and has been used for cell surface labeling. Recen nih.govt studies have focused on optimizing the kinetics and stability of these ligations. For example, research into the functionalization of pyridinecarboxaldehydes has shown that substituents, such as a methoxy group at the C3 position, can accelerate the reaction and stabilize the resulting conjugate, making 3-methoxy-2-pyridinecarboxaldehydes superior reagents for N-terminal protein labeling. This nih.govsuggests that this compound is a promising scaffold for developing advanced bioorthogonal probes.

Click chemistry, a concept introduced by K. Barry Sharpless, encompasses a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. While alfa-chemistry.comwikipedia.org the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, other reactions fit the click criteria. The a wikipedia.orgldehyde group can participate in click-type reactions, such as the organocatalytic azide-aldehyde [3+2] cycloaddition to form 1,4-disubstituted 1,2,3-triazoles. Furth nih.govermore, if the bromo group on this compound is first converted to an azide (B81097) or an alkyne via catalytic methods (as discussed in 6.1), the molecule can then be used in classic CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This alfa-chemistry.comresearchgate.netdual functionality—an aldehyde for one type of bioorthogonal ligation and a convertible bromo group for another—could enable multi-step or multiplexed labeling strategies.

researchgate.netbiorxiv.orgTable 2: Potential Bioorthogonal and Click Reactions for this compound

wikipedia.orgacs.orgnih.govwikipedia.orgresearchgate.netwikipedia.orgnih.gov
ReactionFunctional Group on CompoundReaction PartnerResulting LinkageContext
Oxime LigationAldehydeAminooxy-functionalized probeOximeBioorthogonal labeling.
Hydrazone LigationAldehydeHydrazine/Hydrazide probeHydrazoneBioorthogonal labeling.
Organo-Click CycloadditionAldehydeAzide1,2,3-TriazoleClick chemistry synthesis.
CuAAC/SPAAC (after conversion)C4-Br converted to Azide/AlkyneAlkyne/Azide probe1,2,3-TriazoleClick chemistry bioconjugation.
Tetrazine Ligation (after conversion)C4-Br converted to strained alkeneTetrazine probeDihydropyridazineFast bioorthogonal labeling.

Development of Machine Learning and AI-Driven Approaches for Synthetic Route Prediction

nih.gov A key challenge for AI in chemistry is the underrepresentation of certain reaction classes, such as heterocycle formation, in training datasets. This chemrxiv.orgchemrxiv.orgcan lead to poor performance when predicting synthetic routes for novel heterocyclic compounds. To ad acs.orgdress this, researchers are developing "transfer learning" methods, where a model trained on general reactions is fine-tuned on a smaller, more specific dataset of heterocycle syntheses. This chemrxiv.orgacs.orgapproach significantly improves the accuracy of predictions for molecules like substituted pyridines. The a acs.orgpplication of such fine-tuned models could accelerate the discovery of new, efficient syntheses for this compound itself and its derivatives.

nih.govacs.org Beyond just predicting pathways, AI tools can also help optimize reaction conditions (e.g., catalyst, solvent, temperature) and predict potential side products, leading to higher yields and purer products. As these AI platforms become more sophisticated and integrated with automated laboratory systems, they will undoubtedly accelerate the exploration of the chemical space around this compound.

Sustainable Synthesis and Circular Economy Principles Applied to its Chemical Lifecycle

The chemical industry is increasingly adopting the principles of green chemistry and the circular economy to minimize its environmental impact. This dkshdiscover.comcefic.orginvolves designing products and processes that reduce waste, conserve energy, use renewable resources, and ensure that molecules can be safely recycled or degraded at the end of their life. Apply alfa-chemistry.comnih.goving these principles to the entire lifecycle of a specialty chemical like this compound is a critical future direction.

Sustainable Synthesis: The synthesis of pyridine derivatives has traditionally involved harsh conditions and toxic reagents. Green researchgate.net chemistry seeks to replace these with more sustainable methods. For 4 researchgate.netnih.gov-Bromo-3-methoxypicolinaldehyde, this could involve:

  • Use of Greener Solvents: Replacing traditional volatile organic compounds with water, supercritical fluids, or bio-based solvents.
  • biosynce.com

  • Energy Efficiency: Employing methods like microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption.
  • nih.govnih.gov

  • Catalysis: Using highly efficient and recyclable catalysts, particularly those based on earth-abundant metals, to minimize waste and avoid toxic heavy metals.
  • rsc.orgbiosynce.com

  • Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of atoms from the reactants into the final product.
  • researchgate.net

    Circular Economy Principles: A circular economy aims to keep molecules and materials in use for as long as possible. For 4 evonik.comhbm4eu.eu-Bromo-3-methoxypicolinaldehyde, this means considering its entire lifecycle. In a evonik.compotential application, if the compound is used as a building block in a larger molecule (e.g., a pharmaceutical or a polymer), the design should ideally allow for the recovery of valuable fragments upon degradation or recycling. This involves "design for degradation," where the final product is engineered to break down into non-hazardous components. If th nih.gove compound is part of a durable material, systems for its recovery and chemical recycling would be necessary to close the loop, preventing waste and reducing the need for virgin raw materials. The c dkshdiscover.comevonik.comhemical industry's role is to develop these recycling technologies and design molecules that are "safe-by-design" to ensure that recycled materials are free of hazardous substances.

    Q & A

    Q. What are the optimal synthetic routes for 4-Bromo-3-methoxypicolinaldehyde, and how can purity be ensured?

    • Methodological Answer : Synthesis typically involves bromination of a pre-functionalized picolinaldehyde precursor. For example, bromination of 3-methoxypicolinaldehyde using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) can yield the target compound. Alternatively, methoxylation of 4-bromopicolinaldehyde via nucleophilic substitution may be explored. Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy .

    Q. Which spectroscopic techniques are most effective for characterizing this compound?

    • Methodological Answer :
    • ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons (δ ~3.8–4.0 ppm) and aldehyde protons (δ ~9.8–10.2 ppm). Bromine’s inductive effect deshields adjacent carbons.
    • IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).
    • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br).
      Cross-reference with structural analogs like 5-Bromo-3-methoxypicolinaldehyde .

    Advanced Research Questions

    Q. How does the bromine substituent influence the reactivity of the aldehyde group in cross-coupling reactions?

    • Methodological Answer : The electron-withdrawing bromine atom increases the electrophilicity of the aldehyde, enhancing its participation in nucleophilic additions or transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). For instance, the aldehyde can act as an directing group for C-H activation in palladium-catalyzed arylations. Computational studies (DFT) on charge distribution and frontier molecular orbitals (HOMO/LUMO) are recommended to quantify electronic effects. Compare with 3-Bromo-4-isobutoxybenzaldehyde, where bromine similarly activates adjacent functional groups .

    Q. What strategies can resolve contradictions in reported synthetic yields for derivatives of this compound?

    • Methodological Answer : Discrepancies often arise from varying reaction conditions (e.g., catalyst loading, solvent polarity, or temperature). Systematic Design of Experiments (DoE) can isolate critical factors. For example:
    • Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 in coupling reactions.
    • Solvent Optimization : Compare DMF (polar aprotic) vs. THF (less coordinating).
    • Kinetic Studies : Monitor reaction progress via in situ FTIR or LC-MS.
      Reference synthesis protocols for 4-Bromo-3-(dimethoxymethyl)phenol, where solvent choice significantly impacted yields .

    Q. How can computational modeling predict the regioselectivity of electrophilic attacks on this compound?

    • Methodological Answer : Use density functional theory (DFT) to calculate Fukui indices or electrostatic potential maps, identifying electron-rich/depleted regions. For example, the methoxy group directs electrophiles to ortho/para positions relative to itself, while bromine deactivates its vicinity. Compare with 4-Hydroxy-5-methoxy-2-pyridinecarboxaldehyde, where substituent positioning altered reactivity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.